molecular formula C20H23NO2 B5506331 N-cyclopentyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide

N-cyclopentyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide

Cat. No. B5506331
M. Wt: 309.4 g/mol
InChI Key: FSMBBZJTQVBCAH-UHFFFAOYSA-N
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Description

“N-cyclopentyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide” is a compound of interest due to its structural complexity and potential for diverse chemical reactions and properties. The molecule consists of a biphenyl group, which is known for its stability and presence in various pharmacologically active compounds, linked to a cyclopentyl ring through an acetamide moiety, suggesting a balance between lipophilic and hydrophilic properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including enantio- and diastereoselective syntheses. For example, the synthesis of N-[(1R, 2R, 3R, 4R)-2, 3-diacetoxy-4-(acetoxymethyl)cyclopentyl]-acetamide, a synthetic intermediate, is achieved through enzyme-catalyzed asymmetric hydrolysis followed by functional group modification (Norimine et al., 1998). Such methodologies might be adaptable for synthesizing the target compound, indicating the importance of precise control over stereochemistry and functional group placement.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for understanding their chemical behavior and potential applications. For instance, crystal structure analysis of similar compounds reveals specific conformational preferences and intermolecular interactions, which are significant for predicting the behavior of “this compound” (Ghazzali et al., 2012). Such analyses are essential for rationalizing the physical and chemical properties of the compound.

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions, offering a versatile platform for chemical synthesis. For example, cyclization reactions of N-arylidene acetamides lead to the formation of complex heterocyclic structures (Nguyen et al., 2016). These reactions highlight the reactive nature of such compounds, suggesting potential pathways for modifying “this compound”.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of acetamide derivatives are influenced by their molecular structure. While specific data for “this compound” are not available, related compounds exhibit distinct physical characteristics determined through X-ray crystallography and NMR spectroscopy, which are crucial for their application in various fields (Zhou & Shu, 2002).

Scientific Research Applications

Cellular Mechanisms and Bioactive Metabolites

  • Cellular Mechanisms of Acetaminophen : This study explores acetaminophen's effects on cyclo-oxygenase activity, suggesting a mechanism not directly involving cyclo-oxygenase-3 but rather an influence on the enzyme's oxidation state. This insight into drug interaction with cyclo-oxygenase could be relevant for compounds with similar modes of action (Lucas et al., 2005).
  • Bioactive Metabolites Formation : Research on acetaminophen metabolism in the nervous system shows the formation of a potent TRPV1 agonist through conjugation with arachidonic acid. Understanding such metabolic pathways can inform the study of similar compounds (Högestätt et al., 2005).

Chemical Synthesis and Reaction Mechanisms

  • Chemoselective Acetylation : A study on the chemoselective monoacetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, highlighting a method for synthesizing intermediates for antimalarial drugs. This example of targeted chemical modification could be applicable to synthesizing derivatives of the compound (Magadum & Yadav, 2018).

Drug Metabolism and Hepatotoxicity

  • Mechanisms of Acetaminophen-induced Liver Injury : Discusses the cellular and extracellular events involved in acetaminophen hepatotoxicity, providing insights into potential therapeutic interventions for similar compounds causing oxidative stress (Yan et al., 2018).

Immunological Activity

  • Immunologically Active Carbocyclic Muramyl Dipeptide Analogue : Describes a carbocyclic MDP analogue showing immunomodulatory effects. This research might suggest potential immunological applications for structurally related compounds (Kikelj et al., 1998).

properties

IUPAC Name

N-cyclopentyl-2-[4-(4-methylphenyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-15-6-8-16(9-7-15)17-10-12-19(13-11-17)23-14-20(22)21-18-4-2-3-5-18/h6-13,18H,2-5,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMBBZJTQVBCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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